Hexaethyl tetraphosphate

Description

Properties

CAS No. |

757-58-4 |

|---|---|

Molecular Formula |

C12H30O13P4 |

Molecular Weight |

506.25 g/mol |

IUPAC Name |

diethoxyphosphoryl [diethoxyphosphoryloxy(ethoxy)phosphoryl] ethyl phosphate |

InChI |

InChI=1S/C12H30O13P4/c1-7-17-26(13,18-8-2)23-28(15,21-11-5)25-29(16,22-12-6)24-27(14,19-9-3)20-10-4/h7-12H2,1-6H3 |

InChI Key |

DAJYZXUXDOSMCG-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OCC |

Canonical SMILES |

CCOP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OCC |

boiling_point |

150 °C (decomposes) |

Color/Form |

Yellow liquid |

density |

1.26 to 1.28 at 25 °C/4 °C |

melting_point |

-40 °C |

Other CAS No. |

757-58-4 |

physical_description |

Hexaethyl tetraphosphate is a yellow liquid which is miscible in water. It is difficult to burn. It is toxic by skin absorption and inhalation. It is a mixture of ethyl phosphates and ethyl pyrophosphate. It decomposes at high temperatures. May be found in the form of a dry mixture where the liquid is absorbed onto a dry carrier. |

shelf_life |

Hydrolyzes rapidly in aq soln |

solubility |

Miscible with water and many organic solvents except kerosene Very soluble in ethanol, acetone and benzene |

vapor_pressure |

2.1X10-8 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Historical Synthesis of Hexaethyl Tetraphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaethyl tetraphosphate (B8577671) (HETP), a prominent organophosphate insecticide of the mid-20th century, played a significant role in agriculture before the development of more selective and less toxic alternatives. Marketed notably under the trade name Bladan, HETP was, in reality, a complex mixture of ethyl polyphosphates, with its insecticidal activity primarily attributed to the presence of tetraethyl pyrophosphate (TEPP).[1] This technical guide provides an in-depth exploration of the key historical methods for the synthesis of HETP, presenting available quantitative data, detailed experimental protocols derived from historical records, and visualizations of the chemical processes. It is important to note that historical sources often lack the detailed procedural specifics common in modern chemical literature.

Historical Synthesis Methods

The synthesis of hexaethyl tetraphosphate was pioneered in Germany by Gerhard Schrader in the late 1930s.[2] Subsequently, several other methods were developed and patented. This guide details five principal historical routes to HETP.

The Schrader Process

The original and most cited method for producing HETP was developed by Gerhard Schrader. This process involves the reaction of triethyl phosphate (B84403) with phosphorus oxychloride at elevated temperatures.[2]

Reaction:

POCl₃ + 3(C₂H₅)₃PO₄ → (C₂H₅)₆P₄O₁₃ + 3C₂H₅Cl

Experimental Protocol:

While Schrader's original patent provides the foundational principles, a more detailed experimental protocol can be derived from subsequent related patents and technical reports. The following is a representative procedure:

-

Combine triethyl phosphate and phosphorus oxychloride in a molar ratio of approximately 3:1 in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Heat the mixture to a temperature between 130°C and 150°C. A temperature of 140°C is often cited as optimal.

-

Maintain the reaction at this temperature with continuous stirring. The progress of the reaction can be monitored by measuring the evolution of ethyl chloride gas or by analyzing the decrease in the inorganic chloride content of the reaction mixture.

-

The reaction is considered complete when the evolution of ethyl chloride ceases or the inorganic chloride concentration drops to a minimal level.

-

The resulting product is a crude mixture containing HETP and other ethyl polyphosphates. Due to its thermal lability, purification by distillation was challenging and often not performed for its use as an insecticide.

Logical Diagram of the Schrader Process:

Catalyzed Schrader Process

To improve the efficiency of the Schrader process, a later US patent described the use of catalysts to increase the reaction rate.

Experimental Protocol:

This method follows the same general procedure as the uncatalyzed Schrader process, with the addition of a catalyst to the initial reaction mixture.

-

Combine triethyl phosphate and phosphorus oxychloride in a molar ratio of approximately 3:1.

-

Add a catalytic amount of a soluble salt of nickel, cobalt, or manganese, such as their acetates. The catalyst concentration typically ranges from 0.001% to 0.5% of the total weight of the reactants.

-

Heat the mixture to the optimal reaction temperature, which is noted to be around 140°C for the synthesis of HETP.

-

Maintain the temperature and stirring until the reaction is complete, as indicated by the cessation of ethyl chloride evolution.

The use of a catalyst was reported to significantly reduce the reaction time.

Workflow for the Catalyzed Schrader Process:

Reaction of Phosphorus Oxychloride with Ethanol (B145695)

An alternative German method for producing HETP involved the direct reaction of phosphorus oxychloride with ethyl alcohol. This process was reported to require lower pressure than the Schrader process.

Experimental Protocol:

Details of this specific synthesis are sparse in readily available literature, but a general procedure can be inferred from patents describing the formation of related ethyl phosphates.

-

In a reaction vessel equipped for operation under reduced pressure, phosphorus oxychloride is reacted with an excess of anhydrous ethanol.

-

The reaction is typically carried out at a lower temperature range, for instance, between 0°C and 50°C.

-

The reaction proceeds with the evolution of hydrogen chloride gas, which is removed by the application of a vacuum.

-

The resulting mixture of ethyl chlorophosphates is then likely heated, possibly with the further addition of ethanol or under conditions that promote condensation to form the polyphosphate backbone of HETP.

Conceptual Pathway for HETP Synthesis from POCl₃ and Ethanol:

Reaction of Triethyl Phosphate with Phosphorus Pentoxide (Woodstock Process)

A method patented by W. H. Woodstock involves the reaction of triethyl phosphate with phosphorus pentoxide.

Experimental Protocol:

-

Triethyl phosphate is placed in a reaction vessel.

-

Phosphorus pentoxide is gradually added to the triethyl phosphate. The reaction is exothermic, and cooling may be necessary to maintain the desired temperature.

-

The reaction temperature is generally maintained at a moderate level, for example, around 50-100°C.

-

After the addition of phosphorus pentoxide is complete, the mixture is stirred for a period to ensure the reaction goes to completion.

-

The resulting product is a mixture of ethyl polyphosphates, including HETP.

Diagram of the Woodstock Process:

Reaction of Diethyl Ether with Phosphorus Pentoxide

Another historical method for producing mixtures containing HETP involved the reaction of diethyl ether with phosphorus pentoxide. This reaction cleaves the C-O bond of the ether.

Experimental Protocol:

-

Diethyl ether and phosphorus pentoxide are heated together in a sealed reaction vessel (autoclave) to withstand the pressure generated.

-

The reaction is carried out at elevated temperatures, typically in the range of 150-200°C.

-

The reaction time can vary depending on the temperature and the scale of the reaction.

-

After cooling, the reaction vessel contains a mixture of ethyl polyphosphates.

Conceptual Diagram of the Diethyl Ether and P₂O₅ Reaction:

Quantitative Data Summary

The following table summarizes the available quantitative data for the historical synthesis methods of this compound. It is important to recognize that "yield" in historical contexts for HETP often referred to the total weight of the crude product mixture rather than the yield of a pure, isolated compound.

| Synthesis Method | Key Reactants | Molar Ratio (Reactant 1:Reactant 2) | Temperature (°C) | Pressure | Catalyst | Reaction Time | Reported Yield/Purity |

| Schrader Process | Triethyl Phosphate, Phosphorus Oxychloride | ~ 3:1 | 130 - 150 | Atmospheric | None | Not specified, but implied to be several hours | Not consistently reported; product is a mixture. |

| Catalyzed Schrader Process | Triethyl Phosphate, Phosphorus Oxychloride | ~ 3:1 | ~ 140 | Atmospheric | Ni, Co, or Mn salts (0.001-0.5 wt%) | Significantly reduced compared to uncatalyzed | Not specified, but faster reaction rates noted. |

| POCl₃ and Ethanol | Phosphorus Oxychloride, Ethanol | Excess Ethanol | 0 - 50 (initial) | Reduced | None | Not specified | Not specified |

| Woodstock Process | Triethyl Phosphate, Phosphorus Pentoxide | Not specified | 50 - 100 | Atmospheric | None | Not specified | Product is a mixture of polyphosphates. |

| Diethyl Ether and P₂O₅ | Diethyl Ether, Phosphorus Pentoxide | Not specified | 150 - 200 | Autogenic (High) | None | Not specified | Product is a mixture of polyphosphates. |

Historical Analytical Methods

The characterization of HETP in the 1940s and 1950s was challenging due to the complex nature of the product mixture and the analytical techniques available at the time. Methods would have likely included:

-

Elemental Analysis: To determine the empirical formula of the mixture.

-

Boiling Point Determination: Although decomposition was an issue.

-

Density and Refractive Index Measurements: For quality control of the crude product.

-

Hydrolysis and Titration: The polyphosphate linkages are susceptible to hydrolysis, and the resulting phosphoric acid derivatives could be quantified by titration.

-

Bioassays: The insecticidal activity of a batch would have been a primary measure of its "potency," which indirectly reflected the concentration of the active components like TEPP.

Modern techniques such as NMR and chromatography, which are now standard for characterizing such complex mixtures, were not available for routine analysis during the peak of HETP production.

Conclusion

The historical synthesis of this compound reflects the ingenuity of mid-20th-century industrial chemistry, driven by the demand for effective agricultural pesticides. The methods developed, particularly the Schrader process and its catalyzed variations, were effective in producing a potent insecticidal mixture. However, the nature of these reactions led to a product of variable composition, a factor that, along with its high toxicity to non-target organisms, contributed to its eventual replacement by more refined and safer alternatives. This guide provides a consolidated overview of these pioneering synthetic efforts based on the available historical documentation.

References

Hexaethyl Tetraphosphate: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaethyl tetraphosphate (B8577671) (HETP) is an organophosphorus compound that gained prominence as a potent insecticide in the 1940s, notably as the active component in the commercial product Bladan.[1][2] Although its use has largely been superseded by other agents, HETP remains a significant molecule of interest for researchers studying organophosphate chemistry, toxicology, and the development of anticholinesterase agents. Commercial preparations of HETP are typically not pure substances but rather mixtures of ethyl polyphosphates, with tetraethyl pyrophosphate (TEPP) being a primary insecticidally active component.[2][3] It is crucial to note that pure hexaethyl tetraphosphate has not been isolated, and as such, some of its reported properties may reflect those of the technical-grade mixture.[1][2]

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, intended for a scientific audience.

Chemical and Physical Properties

This compound is a hygroscopic, yellow to brown liquid at room temperature.[1][3] Commercial samples often appear as a yellow liquid.[3] The compound is miscible with water and a wide range of organic solvents, with the exception of simple hydrocarbons like kerosene.[1] Upon contact with water, it hydrolyzes, and a 0.1% aqueous solution has a pH of 2.5, forming a strongly acidic solution that can corrode galvanized iron.[1]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

| IUPAC Name | diethoxyphosphoryl [diethoxyphosphoryloxy(ethoxy)phosphoryl] ethyl phosphate (B84403) | [3] |

| Other Names | HETP, Ethyl tetraphosphate, Bladan Base | [1] |

| CAS Number | 757-58-4 | [1] |

| Molecular Formula | C₁₂H₃₀O₁₃P₄ | [3] |

| Molecular Weight | 506.25 g/mol | [3] |

| Canonical SMILES | CCOP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OCC | [4] |

| InChI Key | DAJYZXUXDOSMCG-UHFFFAOYSA-N | [4] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | Yellow to brown, hygroscopic liquid | [1][3] |

| Melting Point | -40 °C (-40 °F; 233 K) | [1] |

| Boiling Point | 150 °C (decomposes) | [3] |

| Density | 1.26 - 1.28 g/cm³ at 25 °C/4 °C | [3] |

| Solubility in water | Miscible | [1] |

| Solubility in other solvents | Soluble in most organic solvents; insoluble in kerosene | [1] |

| Refractive Index (nD) | 1.443 | [1] |

Chemical Structure

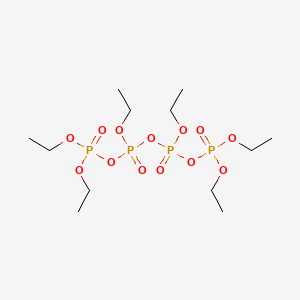

The chemical structure of this compound is characterized by a chain of four phosphate groups linked by pyrophosphate bonds, with six ethyl ester groups. The molecule contains three reactive pyrophosphate bonds, which are the sites of its high reactivity and are susceptible to hydrolysis.[1] The presence of two chiral centers means that this compound can exist as two diastereomers: a meso form and a pair of enantiomers (dl-isomers).[1]

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of pure this compound are scarce in the literature, likely due to its instability.[1] However, the following outlines the general procedures for its synthesis based on available information.

Synthesis of this compound (Schrader Process)

This method, known as the Schrader process, involves the reaction of triethyl phosphate with phosphorus oxychloride.[1]

Materials:

-

Triethyl phosphate ((C₂H₅)₃PO₄)

-

Phosphorus oxychloride (POCl₃)

-

Catalyst (optional): Nickel, cobalt, or manganese as metallic powders or soluble acetates (e.g., nickel acetate (B1210297) at 0.3% w/w).[2]

Procedure (Uncatalyzed):

-

Mix triethyl phosphate and phosphorus oxychloride in a molar ratio of approximately 3:1.

-

Heat the reaction mixture to 140 °C.

-

Maintain this temperature for the duration of the reaction, which is approximately 67 minutes for the uncatalyzed reaction.[1]

-

The reaction is considered complete when the inorganic chloride content, derived from the consumed phosphorus oxychloride, decreases to less than 0.1 gram per liter.

Procedure (Catalyzed):

-

The addition of a catalyst, such as 0.3% w/w nickel acetate, can reduce the reaction time significantly (e.g., to 37 minutes at 140 °C).[2]

-

The optimal temperature for the synthesis of this compound is 140 °C.[2]

The reaction equation is as follows: POCl₃ + 3(C₂H₅)₃PO₄ → (C₂H₅)₆P₄O₁₃ + 3C₂H₅Cl[1]

Another reported method for producing mixtures containing this compound involves heating diethyl ether and phosphorus pentoxide, which results in the cleavage of the C-O bond of the ether.[1]

Spectroscopic Data

Biological Activity and Signaling Pathway

The primary biological activity of this compound is its potent inhibition of the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, which terminates the nerve signal.

The mechanism of inhibition by HETP, as with other organophosphates, involves the phosphorylation of a serine residue within the active site of the AChE enzyme. This forms a stable, covalent bond between the phosphate group of the inhibitor and the enzyme, rendering the enzyme inactive. The inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine continuously stimulates muscarinic and nicotinic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms, including muscle weakness, paralysis, and in severe cases, respiratory failure and death.

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Conclusion

This compound is a historically significant organophosphate with potent insecticidal properties stemming from its ability to inhibit acetylcholinesterase. While its direct use has diminished, its study provides valuable insights into the chemistry and toxicology of organophosphorus compounds. A key takeaway for researchers is the understanding that HETP is often encountered as a mixture, and its inherent instability presents challenges for the isolation and characterization of the pure compound. Future research could focus on developing methods for the stabilization and purification of HETP to enable more detailed structural and toxicological studies.

References

An In-depth Technical Guide to the Analysis of Hexaethyl Tetraphosphate and Tetraethyl Pyrophosphate Mixtures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization and quantification of mixtures containing hexaethyl tetraphosphate (B8577671) (HETP) and tetraethyl pyrophosphate (TEPP). Historically significant as early organophosphate insecticides, the analysis of these compounds remains pertinent for environmental monitoring, toxicological studies, and in the context of drug development where analogous phosphate (B84403) compounds are investigated. Commercial HETP is recognized as a mixture of ethyl polyphosphates, with TEPP being a primary active insecticidal component[1]. The inherent instability and susceptibility to hydrolysis of these compounds, particularly TEPP, present unique analytical challenges that necessitate precise and robust methodologies[2][3].

Physicochemical Properties and Considerations

A thorough understanding of the physicochemical properties of HETP and TEPP is fundamental to developing accurate analytical methods. Both are organophosphate esters, with TEPP being a colorless to amber, hygroscopic liquid that is soluble in water but also readily hydrolyzes[3]. This propensity for hydrolysis, which yields less toxic ethyl phosphates, must be carefully managed during sample collection, preparation, and analysis to ensure the integrity of the results. The presence of moisture can significantly impact the composition of the sample, leading to an underestimation of the active components.

Analytical Methodologies

A variety of analytical techniques can be employed for the analysis of HETP and TEPP mixtures. The choice of method often depends on the sample matrix, the required sensitivity, and the specific analytical objective (e.g., qualitative identification, quantitative determination).

Gas chromatography (GC) and liquid chromatography (LC) are powerful techniques for separating the components of HETP and TEPP mixtures.

-

Gas Chromatography (GC): GC is a well-established method for the analysis of volatile and semi-volatile organophosphorus compounds. When coupled with selective detectors such as the Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), GC offers high sensitivity and selectivity for phosphorus-containing compounds[2][4]. Given that TEPP is thermally labile and can decompose at high temperatures, careful optimization of the GC inlet and column temperature is crucial to prevent degradation and ensure accurate quantification[2].

-

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) provides a viable alternative to GC, particularly for thermally unstable compounds. Reversed-phase HPLC is a common mode for the separation of organophosphates. The use of modern columns, such as those with mixed-mode functionalities (combining reversed-phase and ion-exchange characteristics), can enhance the retention and separation of highly polar phosphate compounds.

Mass spectrometry, often coupled with a chromatographic inlet (GC-MS or LC-MS), is the gold standard for the definitive identification and quantification of HETP and TEPP.

-

GC-MS: Provides structural information through the fragmentation patterns of the analytes, aiding in their unambiguous identification. The electron ionization (EI) mass spectrum of TEPP, however, is noted to be very similar to its primary breakdown product, triethyl phosphate, which can complicate identification if degradation has occurred[2].

-

LC-MS: Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like TEPP. ESI-MS can detect different polyphosphate species, often without the need for extensive pre-separation[5].

NMR spectroscopy, particularly ³¹P NMR, is a highly selective and powerful tool for the analysis of organophosphorus compounds[6][7]. It allows for the direct observation of phosphorus-containing species in a sample, providing information about their chemical environment and concentration without the need for extensive sample preparation. This technique can be invaluable for determining the purity of technical products and for studying the degradation of these compounds through hydrolysis[6][7].

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate analysis. Below are generalized workflows for the analysis of HETP and TEPP mixtures.

Given the hydrolytic instability of TEPP, sample preparation should be conducted in anhydrous conditions whenever possible.

-

Extraction: For solid samples, extraction with a non-polar organic solvent such as a mixture of hexane (B92381) and acetone (B3395972) or methylene (B1212753) chloride and acetone is recommended. Aqueous samples can be extracted with methylene chloride at a neutral pH[2][4]. Solid-phase extraction (SPE) can also be utilized for sample cleanup and concentration.

Caption: Gas Chromatography analysis workflow for HETP/TEPP mixtures.

Caption: ³¹P NMR analysis workflow for HETP/TEPP mixtures.

Quantitative Data

The following tables summarize key quantitative parameters relevant to the analysis of HETP and TEPP.

Table 1: Chromatographic and Detection Parameters for TEPP

| Parameter | Value | Reference |

| Gas Chromatography | ||

| Working Range | 0.025 to 0.15 mg/m³ (for a 40-L air sample) | NIOSH Method for TEPP |

| Liquid Chromatography | ||

| Linearity (R²) for Organophosphates | > 0.99 | General LC methods |

| Detectors | ||

| GC-FPD Limit of Detection | ~0.01 ppm | [8] |

| GC-NPD Stability | Requires regular maintenance | [9] |

| LC-MS/MS LOD | 0.001 µg/mL (for some organophosphates) | [10] |

Table 2: Hydrolysis Considerations

| Compound | Condition | Observation | Reference |

| TEPP | Presence of water | Readily hydrolyzes | [2] |

| Organophosphate Esters | Acidic and basic conditions | Susceptible to hydrolysis | [2] |

| Pyrophosphoric Acid | Aqueous solution | Follows pseudo-first-order hydrolysis kinetics | [11] |

Signaling Pathways and Logical Relationships

While "signaling pathways" in a biological sense are not directly relevant to the chemical analysis of these compounds, the logical flow of the analytical process can be visualized. The following diagram illustrates the decision-making process for selecting an appropriate analytical method.

Caption: Logical workflow for selecting an analytical method for HETP/TEPP.

Conclusion

The analysis of hexaethyl tetraphosphate and tetraethyl pyrophosphate mixtures requires careful consideration of the inherent chemical properties of these compounds, particularly their susceptibility to hydrolysis. Modern analytical techniques such as gas and liquid chromatography coupled with mass spectrometry, as well as ³¹P NMR spectroscopy, provide the necessary selectivity and sensitivity for accurate and reliable characterization and quantification. The selection of the most appropriate methodology will be dictated by the specific analytical goals, sample matrix, and available instrumentation. The protocols and data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with these and structurally related organophosphate compounds.

References

- 1. my.ucanr.edu [my.ucanr.edu]

- 2. nemi.gov [nemi.gov]

- 3. Tetraethyl Pyrophosphate | C8H20O7P2 | CID 7873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. web.colby.edu [web.colby.edu]

- 6. ³¹P-NMR evaluation of organophosphorus pesticides degradation through metal ion promoted hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tetraethyl pyrophosphate [webbook.nist.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Quantitative Analysis of Prenylated Constituents in Commercial Hops Samples Using Ultrahigh-Performance Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. datapdf.com [datapdf.com]

Hexaethyl Tetraphosphate: A Technical Examination of an Early Organophosphate Insecticide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaethyl tetraphosphate (B8577671) (HETP), a pioneering organophosphate insecticide, emerged from German research during World War II and saw significant use in the immediate post-war period. Commercial formulations, notably under the trade name Bladan, were primarily mixtures of ethyl polyphosphates, with tetraethyl pyrophosphate (TEPP) identified as the principal active insecticidal component. HETP functions as a potent, irreversible inhibitor of the enzyme acetylcholinesterase (AChE), leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent neuromuscular paralysis in insects. While highly effective against a range of soft-bodied sucking insects, its high mammalian toxicity and inherent instability led to its eventual replacement by more stable organophosphate compounds. This technical guide provides a comprehensive overview of the early research on HETP, detailing its synthesis, mechanism of action, insecticidal efficacy, and the experimental protocols utilized in its initial evaluation.

Introduction

The mid-1940s marked a significant turning point in agricultural pest control with the advent of synthetic organic insecticides. While DDT, a chlorinated hydrocarbon, gained widespread fame, another class of compounds, the organophosphates, was concurrently being developed, largely driven by research in Germany. Hexaethyl tetraphosphate (HETP) was among the first of these organophosphates to be used commercially as an insecticide.

First synthesized by the German chemist Gerhard Schrader in 1938, HETP was developed as part of a broader investigation into organophosphorus compounds, initially for chemical warfare agents.[1][2] Its insecticidal properties were quickly recognized, and it was used in Germany during World War II as a substitute for nicotine-based insecticides. Following the war, Allied military intelligence uncovered this research, and HETP was introduced to the American market in 1946.

Early research soon revealed that commercial HETP was not a single compound but a mixture of ethyl polyphosphates.[3] The primary insecticidally active component was identified as tetraethyl pyrophosphate (TEPP), which constituted approximately 12-20% of the technical mixture.[3] Despite its efficacy, HETP's utility was hampered by its rapid hydrolysis in the presence of moisture, a characteristic that rendered it non-persistent but also created challenges in its formulation and application.[4] This guide delves into the foundational research that characterized HETP, providing the technical data and methodologies from that era.

Chemical Synthesis and Properties

Synthesis of this compound

Two primary methods for the synthesis of this compound were developed during the early research period.

Schrader Process: This method, developed by Gerhard Schrader, involves the reaction of triethyl phosphate (B84403) with phosphorus oxychloride.[5][6] The reaction is typically carried out at elevated temperatures. A related U.S. Patent from 1943 describes the production of hexaesters of tetraphosphoric acid.[7]

Woodstock's Method: An alternative synthesis route involves the reaction of triethyl phosphate with phosphorus pentoxide.[4]

It is crucial to note that these processes produce a mixture of organic phosphates, not pure this compound. The active insecticidal ingredient, tetraethyl pyrophosphate (TEPP), is formed in these reactions.[3] A controlled hydrolysis of diethyl phosphorochloridate can also be used to produce TEPP.[4]

Chemical and Physical Properties

The following table summarizes the known properties of tetraethyl pyrophosphate (TEPP), the active component of HETP.

| Property | Value | Reference |

| Molecular Formula | C8H20O7P2 | [5] |

| Molecular Weight | 290.19 g/mol | [8] |

| Appearance | Colorless to amber liquid | [8] |

| Odor | Faint, fruity | [8] |

| Solubility in Water | Miscible | [4] |

| Vapor Pressure | 0.0002 mmHg at 20°C | [4] |

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, through its active component TEPP, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[2][4] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline (B1196258) and acetic acid. This process terminates the nerve signal at the synapse.

The organophosphate molecule phosphorylates a serine hydroxyl group at the active site of AChE, forming a stable, covalent bond. This inactivation of the enzyme is effectively irreversible. The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous nerve stimulation, causing hyperexcitation of the muscles, followed by paralysis, and ultimately, death.[2][4]

Figure 1. Signaling pathway of acetylcholinesterase inhibition by HETP (TEPP).

Insecticidal Efficacy

Early research demonstrated that HETP was highly effective against a variety of soft-bodied and sucking insect pests. The following data, while not exhaustive, provides an indication of its potency. It is important to note that the "HETP" used in these studies was a technical mixture.

A 1947 report from the University of California detailed experimental results with phosphate insecticides, including HETP, against pests such as the grape bud mite and red spiders on grapes.[3]

| Pest Species | Host Plant | HETP Concentration | Mortality (%) | Reference |

| Two-spotted spider mite (Tetranychus urticae) | Not specified | Not specified | High | [9] |

| Aphids (various species) | Various | Not specified | High | [3] |

Further specific quantitative data from the 1940s and 1950s is limited in readily available literature. The table will be updated as more historical data is uncovered.

Experimental Protocols

The following sections describe the general experimental protocols that would have been employed during the 1940s and 1950s for evaluating the insecticidal properties of compounds like HETP. These are reconstructed based on common entomological practices of the era.

Synthesis of this compound (Laboratory Scale)

This protocol is based on the principles of the Schrader process.

Materials:

-

Triethyl phosphate

-

Phosphorus oxychloride

-

Heating mantle and round-bottom flask with reflux condenser

-

Thermometer

-

Stirring apparatus

Procedure:

-

Combine triethyl phosphate and phosphorus oxychloride in a molar ratio of approximately 3:1 in a round-bottom flask equipped with a reflux condenser and stirrer.

-

Heat the mixture gradually to the reaction temperature, typically around 150°C.

-

Maintain the temperature and continue stirring for the duration of the reaction. The reaction progress can be monitored by observing the cessation of hydrogen chloride evolution.

-

After the reaction is complete, allow the mixture to cool. The resulting product is technical grade this compound.

Figure 2. General workflow for the laboratory synthesis of HETP.

Insecticidal Bioassay Protocol (Reconstructed)

This protocol outlines a typical method for assessing the contact toxicity of an insecticide to aphids.

Materials:

-

Culture of test insects (e.g., bean aphids, Aphis fabae) maintained on a suitable host plant (e.g., fava bean plants).

-

Technical grade HETP.

-

Wetting agent.

-

Spraying apparatus (e.g., Potter tower or similar laboratory sprayer).

-

Petri dishes or ventilated cages.

-

Microscope for mortality assessment.

Procedure:

-

Prepare a stock solution of HETP in a suitable solvent.

-

Create a series of aqueous dilutions of the HETP stock solution, each containing a standard concentration of a wetting agent to ensure even coverage.

-

Infest young, healthy host plants with a known number of aphids.

-

Spray the infested plants with the different HETP dilutions using the spraying apparatus to ensure uniform application. A control group is sprayed with water and the wetting agent only.

-

After spraying, allow the plants to dry and then place them in ventilated cages to prevent aphid escape.

-

Maintain the treated plants under controlled conditions of temperature and light.

-

Assess aphid mortality at set time intervals (e.g., 24, 48, and 72 hours) by observing the insects under a microscope. Aphids that are unable to move when prodded with a fine brush are considered dead.

-

Calculate the percentage mortality for each concentration and correct for any control mortality using Abbott's formula.

Toxicity and Stability

Mammalian Toxicity

HETP and its active component TEPP are highly toxic to mammals through all routes of exposure, including inhalation, ingestion, and dermal absorption.[8] The acute toxicity is due to the same mechanism of acetylcholinesterase inhibition observed in insects.

| Compound | Organism | Route | LD50 | Reference |

| TEPP | Rat | Ingestion | 1.12 mg/kg | [5] |

| TEPP | Rat | Dermal | 2.4 mg/kg | [5] |

Stability and Hydrolysis

A significant characteristic of HETP/TEPP is its instability in the presence of water. TEPP hydrolyzes to produce less toxic diethyl phosphate and other phosphoric acid esters.[5] This rapid degradation meant that it had little residual activity, which was advantageous in some respects but also limited its effectiveness and required prompt application after mixing.

| Compound | Condition | Half-life | Reference |

| TEPP | Aqueous solution, 25°C | ~7-7.5 hours | [5][8] |

Conclusion

This compound holds a significant place in the history of insecticide development as one of the first commercially successful organophosphates. The early research conducted in the 1940s and 1950s established its potent insecticidal activity, particularly against sucking pests, and elucidated its mechanism of action as an acetylcholinesterase inhibitor. However, the very properties that defined it—high acute toxicity and rapid hydrolysis—ultimately led to its replacement by more stable and, in some cases, more selective organophosphate insecticides. The technical data and experimental protocols from this era, though sometimes lacking the precision of modern methods, laid the groundwork for the development of an entire class of insecticides and provided valuable lessons in the balance between efficacy, toxicity, and environmental stability. This guide serves as a technical resource for understanding the foundational science of this important, albeit short-lived, insecticide.

References

- 1. Organophosphorus Compounds at 80: Some Old and New Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gerhard Schrader: Father of the Nerve Agents — Collaborative for Health & Environment [healthandenvironment.org]

- 3. my.ucanr.edu [my.ucanr.edu]

- 4. Tetraethyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 5. Buy Tetraethylpyrophosphate | 107-49-3 | >98% [smolecule.com]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. US2562244A - Production of hexaalkyl tetraphosphates - Google Patents [patents.google.com]

- 8. Tetraethyl Pyrophosphate | C8H20O7P2 | CID 7873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Hexaethyl Tetraphosphate: A Technical Guide to its Mechanism of Action on Cholinesterase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaethyl tetraphosphate (B8577671) (HETP) is a potent organophosphate anticholinesterase agent. This technical guide delineates the mechanism through which HETP exerts its inhibitory effects on cholinesterase, a critical enzyme in neurotransmission. The primary active component of HETP is tetraethyl pyrophosphate (TEPP), which acts as an irreversible inhibitor of acetylcholinesterase (AChE). This document provides a detailed overview of the molecular interactions, kinetic data for the active component TEPP, standardized experimental protocols for assessing cholinesterase inhibition, and visual representations of the involved biochemical pathways and experimental workflows.

Introduction

Organophosphate compounds, a class of molecules including hexaethyl tetraphosphate, are renowned for their potent inhibition of acetylcholinesterase (AChE).[1] AChE is a serine hydrolase responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[1] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of cholinergic receptors and subsequent disruption of the nervous system.[1] HETP, and more specifically its active component tetraethyl pyrophosphate (TEPP), serves as a powerful tool for studying cholinergic mechanisms and as a benchmark for the development of novel therapeutics and antidotes.[2][3]

Mechanism of Action: Irreversible Inhibition of Cholinesterase

The inhibitory action of this compound on cholinesterase is primarily attributed to its active and more stable component, tetraethyl pyrophosphate (TEPP).[2] TEPP functions as an irreversible inhibitor of acetylcholinesterase (AChE).[4] The mechanism involves the phosphorylation of a catalytically crucial serine residue within the active site of the enzyme.[1]

The process can be summarized in the following steps:

-

Binding of TEPP to the AChE Active Site: TEPP, the active component of HETP, initially binds to the active site of AChE. This binding is guided by the structural complementarity between the organophosphate and the enzyme's active site gorge.

-

Nucleophilic Attack: The hydroxyl group of the serine residue in the catalytic triad (B1167595) of AChE performs a nucleophilic attack on the electrophilic phosphorus atom of TEPP.

-

Phosphorylation of the Serine Residue: This attack results in the formation of a stable, covalent phosphoryl-enzyme complex. This phosphorylation effectively renders the enzyme inactive as the serine residue is no longer available to participate in the hydrolysis of acetylcholine.

-

Aging: The phosphorylated enzyme complex can undergo a process known as "aging." This process involves the dealkylation of the phosphate (B84403) group, further strengthening the bond between the organophosphate and the enzyme and making reactivation by oximes more difficult.

The consequence of this irreversible inhibition is the accumulation of acetylcholine in the synaptic cleft, leading to a state of cholinergic crisis characterized by symptoms such as muscle tremors, glandular hypersecretion, and in severe cases, respiratory paralysis and death.[3]

Quantitative Data on Cholinesterase Inhibition

| Compound | Enzyme Source | Inhibition Parameter | Value | Reference |

| Tetraethyl Pyrophosphate (TEPP) | Electrophorus electricus | IC50 | Data not available | [4] |

| Tetraethyl Pyrophosphate (TEPP) | Neuronal PC12 cells | IC50 | Data not available | [4] |

Note: While the provided reference confirms concentration-dependent inhibition, specific IC50 or Ki values for TEPP were not reported in the accessible literature.

Experimental Protocols

The following is a detailed protocol for a key experiment used to determine the inhibitory activity of compounds like HETP on cholinesterase.

Cholinesterase Activity Assay (Ellman's Method)

This method is a widely used, simple, and robust colorimetric assay for measuring cholinesterase activity.[5][6][7]

Principle: The assay measures the activity of cholinesterase by quantifying the rate of production of thiocholine (B1204863). Acetylthiocholine is used as a substrate, which is hydrolyzed by cholinesterase to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to the cholinesterase activity.[5]

Materials:

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

-

This compound (HETP) or Tetraethyl pyrophosphate (TEPP) solution of varying concentrations

-

0.1 M Phosphate buffer, pH 8.0

-

Acetylthiocholine iodide (ATCI) solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Reagents:

-

Prepare working solutions of AChE, HETP/TEPP, ATCI, and DTNB in 0.1 M phosphate buffer (pH 8.0).

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well in the specified order:

-

Phosphate buffer

-

HETP/TEPP solution at various concentrations (for test wells) or buffer (for control wells).

-

AChE solution.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific pre-incubation time to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add the DTNB solution to all wells.

-

Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Take kinetic readings at regular intervals (e.g., every minute) for a defined period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of HETP/TEPP compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Visualizations

Signaling Pathway of Cholinesterase Inhibition by HETP/TEPP

Caption: Mechanism of acetylcholinesterase inhibition by HETP/TEPP.

Experimental Workflow for Cholinesterase Inhibition Assay

Caption: Workflow for determining cholinesterase inhibition.

Conclusion

This compound, through its active component tetraethyl pyrophosphate, acts as a potent and irreversible inhibitor of acetylcholinesterase. The mechanism involves the covalent phosphorylation of the active site serine residue, leading to the accumulation of acetylcholine and subsequent cholinergic toxicity. While specific kinetic data for HETP remains elusive in readily available literature, the understanding of its mechanism is well-established and can be effectively studied using standardized protocols such as the Ellman assay. The information and methodologies presented in this guide provide a solid foundation for researchers and professionals working in the fields of neurotoxicology, pharmacology, and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Tetraethyl Pyrophosphate | C8H20O7P2 | CID 7873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. kansashealthsystem.com [kansashealthsystem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Development of Hexaethyl Tetraphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaethyl tetraphosphate (B8577671) (HETP), a pioneering organophosphate insecticide, marked a significant milestone in the development of chemical pest control. First synthesized by Dr. Gerhard Schrader in 1938, this compound and its active component, tetraethyl pyrophosphate (TEPP), paved the way for a new class of highly effective, albeit toxic, insecticides. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of HETP. Detailed experimental protocols for its synthesis and toxicological evaluation are presented, alongside quantitative data on its toxicity and efficacy. Furthermore, key biological pathways and experimental workflows are visualized to facilitate a deeper understanding of this historically important organophosphate.

Discovery and Historical Context

The story of hexaethyl tetraphosphate begins in the 1930s with the work of the German chemist Dr. Gerhard Schrader at IG Farben.[1][2] Amidst a backdrop of agricultural needs for more effective pest control, Schrader's research into organic phosphorus compounds led to the synthesis of HETP in 1938.[2] This discovery was part of a broader investigation into phosphorus-containing organic compounds for their insecticidal properties.[2] The German military, recognizing the potent toxicity of these compounds, initially classified this research for its potential as a chemical warfare agent.[1] The United States gained knowledge of HETP after 1945 and commenced commercial production in 1946.[2] It was soon discovered that commercial HETP was not a pure substance but rather a mixture of ethyl polyphosphates, with tetraethyl pyrophosphate (TEPP) being the primary active insecticidal component, constituting 12-20% of the mixture.[3][4]

Chemical Properties and Synthesis

This compound is a yellow, water-miscible liquid that is difficult to burn.[5] It is known to be a mixture of ethyl phosphates and ethyl pyrophosphate and decomposes at high temperatures.[5] The primary method for its synthesis is the Schrader process, which involves the reaction of triethyl phosphate (B84403) with phosphorus oxychloride at elevated temperatures.[2]

Experimental Protocol: The Schrader Process for HETP Synthesis

This protocol is adapted from the patented work of Schrader and subsequent optimizations.

Materials:

-

Triethyl phosphate ((C₂H₅)₃PO₄)

-

Phosphorus oxychloride (POCl₃)

-

Catalyst (optional, e.g., nickel, cobalt, or manganese powder or their soluble acetates)[3]

-

Reaction vessel equipped with a heating mantle, stirrer, and condenser

Procedure:

-

Combine triethyl phosphate and phosphorus oxychloride in a molar ratio of approximately 3:1 in the reaction vessel.[3]

-

If using a catalyst, add it to the reaction mixture. For instance, nickel acetate (B1210297) can be used at a concentration of 0.3% by weight.[2]

-

Heat the mixture to a temperature range of 130-150°C, with an optimal temperature of around 140°C.[3]

-

Maintain the reaction at this temperature with continuous stirring. The reaction progress can be monitored by analyzing the decrease in inorganic chloride content.[3]

-

The reaction is considered complete when the inorganic chloride content drops to less than 0.1 gram per liter.[3] Without a catalyst, the reaction at 140°C takes approximately 67 minutes.[3] The use of a catalyst like nickel acetate can significantly reduce the reaction time.[2]

-

The resulting product is a mixture of ethyl polyphosphates, with the overall composition corresponding to this compound.

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of toxicity for HETP and its active component TEPP is the inhibition of the enzyme acetylcholinesterase (AChE).[6][7] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses and neuromuscular junctions. This enzymatic degradation terminates the nerve impulse.

Organophosphates like TEPP act as irreversible inhibitors of AChE. They phosphorylate a serine residue within the active site of the enzyme, rendering it non-functional.[5] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. The consequences of this overstimulation manifest as a range of symptoms, from muscle tremors and paralysis to respiratory failure and death.[7]

Quantitative Data

Toxicity Data

The toxicity of HETP and its active component TEPP has been evaluated in various animal models. The following tables summarize the available acute toxicity data.

| Compound | Test Species | Route of Administration | LD50 Value |

| This compound (HETP) | Rat | Oral | 7 mg/kg |

| Tetraethyl Pyrophosphate (TEPP) | Rat | Oral | 1.12 mg/kg |

| Tetraethyl Pyrophosphate (TEPP) | Male Rat | Dermal | 2.4 mg/kg |

| This compound (HETP) | Rabbit | Oral | 21 mg/kg |

Data sourced from PubChem and Wikipedia.[5]

Insecticidal Efficacy Data

HETP demonstrated high efficacy against a range of sap-sucking insects. The following table presents a summary of its effectiveness against various aphid species and thrips.

| Target Pest | HETP Concentration | Mortality Rate |

| Thrips | 0.01% | LD50 |

| Melon Aphids | 0.025% (aqueous solution with 0.025% sodium lauryl sulfate) | 100% |

| Chrysanthemum Aphids | 0.1% (aqueous solution with 0.05% sodium lauryl sulfate) | 100% |

| Helianthus Aphids | 0.05% (aqueous solution with 0.05% sodium lauryl sulfate) | 100% |

| Pea Aphids | 2.4% (emulsion, 24-hour exposure) | 94% |

| Potato Aphids | 1 pint of 50% solution in 100 gallons of water (42-hour exposure) | 90% |

Data sourced from Wikipedia.

Experimental Protocols for Biological Evaluation

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a standard method for determining the in vitro inhibitory activity of a compound against acetylcholinesterase.[8]

Materials:

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) for colorimetric detection

-

Tris-HCl buffer (or similar phosphate buffer)

-

Test compound (e.g., TEPP) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in the appropriate buffer. Prepare serial dilutions of the test compound.

-

Assay Setup: In a 96-well plate, add the buffer, the test compound dilution (or solvent for control), and the AChE solution to the respective wells.

-

Pre-incubation: Mix the contents and pre-incubate the plate to allow the inhibitor to interact with the enzyme (e.g., 15 minutes at 37°C).[8]

-

Reaction Initiation: Add DTNB followed by ATCI to all wells to start the enzymatic reaction.[8]

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings over a set period (e.g., every minute for 10 minutes).[8]

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Leaf-Dip Bioassay for LC50 Determination in Aphids

This protocol describes a common method for evaluating the toxicity of an insecticide to aphids.[9][10]

Materials:

-

Test insects (e.g., adult apterous aphids of a uniform age)

-

Host plant leaves

-

Test insecticide formulated for dilution in water

-

Distilled water

-

Wetting agent (optional)

-

Petri dishes

-

Fine-tipped paintbrush

-

Forceps

Procedure:

-

Preparation of Test Arenas: Prepare a 1% agar solution and pour it into the bottom of petri dishes to a depth of 3-4 mm. Allow the agar to solidify.[9]

-

Preparation of Insecticide Dilutions: Prepare a series of insecticide concentrations (at least five) using serial dilution with distilled water. A control with only distilled water (and wetting agent if used) should also be prepared.

-

Leaf Treatment: Excise host plant leaves and dip each leaf into a specific insecticide dilution for a set time (e.g., 10 seconds) with gentle agitation.[9] Allow the leaves to air dry on a clean, non-absorbent surface.[9]

-

Introduction of Insects: Place one treated leaf disc onto the agar in each petri dish. Using a fine-tipped paintbrush, carefully transfer a known number of aphids (e.g., 20-30 adults) onto each leaf disc.[9][10]

-

Incubation: Cover the petri dishes and maintain them under controlled environmental conditions (e.g., 20°C, 60% RH, 16:8 light:dark cycle).[9]

-

Mortality Assessment: After a predetermined period (e.g., 24, 48, or 72 hours), assess aphid mortality. Aphids that are unable to move when gently prodded are considered dead.

-

Data Analysis: Correct the mortality data for any control mortality using Abbott's formula. Use probit analysis to calculate the LC50 value (the concentration of insecticide that is lethal to 50% of the test population) and its 95% confidence limits.

Conclusion

This compound holds a significant place in the history of insecticide development. Its discovery by Gerhard Schrader ushered in the era of organophosphate insecticides, which offered unprecedented efficacy against a wide range of agricultural pests. Although its use has been largely superseded by more selective and less acutely toxic compounds, the study of HETP and its active component, TEPP, continues to provide valuable insights into the mechanism of action of organophosphates and the principles of insecticide toxicology. The experimental protocols and data presented in this guide serve as a technical resource for researchers and professionals in the fields of toxicology, entomology, and drug development, underscoring the enduring legacy of this pioneering compound.

References

- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neptjournal.com [neptjournal.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. benchchem.com [benchchem.com]

- 6. Tetraethyl Pyrophosphate | C8H20O7P2 | CID 7873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. kansashealthsystem.com [kansashealthsystem.com]

- 8. benchchem.com [benchchem.com]

- 9. irac-online.org [irac-online.org]

- 10. bepls.com [bepls.com]

An In-depth Technical Guide on the Physical and Chemical Properties of Technical Grade Hexaethyl Tetraphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaethyl tetraphosphate (B8577671) (HETP) is an organophosphorus compound that gained prominence as a potent insecticide in the 1940s.[1] It is crucial for researchers to understand that "technical grade" HETP is not a single, pure compound but a complex mixture of ethyl polyphosphates.[2][3] The primary active insecticidal component in these mixtures is Tetraethyl Pyrophosphate (TEPP).[4] Therefore, this guide will detail the properties of the technical mixture known as HETP and provide specific data for TEPP where available, as the latter is responsible for the mixture's primary biological activity.

HETP and TEPP belong to the family of organophosphates, which exert their biological effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[2][5] This mechanism makes them highly toxic but also of interest in pharmacological research for understanding nerve agent toxicity and developing potential antidotes.

Composition of Technical Grade Hexaethyl Tetraphosphate

Commercial HETP is produced through reactions such as heating triethyl phosphate (B84403) with phosphorus oxychloride.[1][6] This process results in a mixture rather than a single, pure substance.

-

Primary Active Ingredient : The main insecticidal and biologically active component is Tetraethyl Pyrophosphate (TEPP), which can constitute 12-20% of the mixture.[2]

-

Other Components : The remainder of the technical product consists of other ethyl polyphosphates and related compounds.[2][4]

Due to the variable composition and the fact that HETP has not been isolated in a pure form, some of its physical properties remain unverified.[1] For analytical and toxicological purposes, data on TEPP is often used as a reference for the activity of the technical mixture.

dot

Caption: Logical relationship of components in technical grade HETP.

Physical and Chemical Properties

The properties of technical grade HETP and its active component TEPP are summarized below. Data is compiled from various chemical databases and literature.

Table 1: Physical Properties of HETP and TEPP

| Property | Technical Grade HETP | Tetraethyl Pyrophosphate (TEPP) |

| CAS Number | 757-58-4[2] | 107-49-3[7] |

| Molecular Formula | C12H30O13P4[2] | C8H20O7P2[8] |

| Molecular Weight | 506.25 g/mol [2] | 290.19 g/mol [7] |

| Appearance | Yellow to brown, hygroscopic liquid.[1][4] | Colorless to amber, hygroscopic liquid.[8][9] |

| Odor | Odorless to faint, fruity.[2][10] | Faint, fruity, or agreeable odor.[7][8] |

| Density | 1.26 - 1.292 g/cm³ at 25 °C.[2][4] | ~1.19 g/mL at 20 °C.[8] |

| Melting Point | -40 °C.[2] | ~0 °C (32 °F).[9][11] |

| Boiling Point | ~150 °C (decomposes).[2][4] | 138 °C at 2.3 mmHg.[7] |

| Vapor Pressure | 2 x 10⁻⁸ mmHg (estimate).[2] | 4.7 x 10⁻⁴ mmHg at 30 °C.[7] |

| Refractive Index | 1.4273 at 27 °C.[2] | 1.4196 at 20 °C.[7] |

Table 2: Solubility and Chemical Stability

| Property | Technical Grade HETP | Tetraethyl Pyrophosphate (TEPP) |

| Water Solubility | Miscible; hydrolyzes rapidly.[2][4] | Miscible; hydrolyzes with a half-life of ~7 hours at 25°C.[7] |

| Organic Solvent Solubility | Miscible with many organic solvents (acetone, ethanol, benzene) but not kerosene (B1165875) or petroleum oils.[2][7] | Miscible with acetone (B3395972), methanol, ethanol, benzene, chloroform, toluene. Not miscible with petroleum ether or kerosene.[7] |

| Hydrolysis | Readily hydrolyzes in aqueous solutions to non-toxic products.[1][4] The rate is pH-dependent.[4] | Hydrolyzes to form various ethyl orthophosphates and phosphoric acid.[11] |

| Corrosivity | When mixed with water, it forms a strong acid (pH of 2.5 for a 0.1% solution) that corrodes galvanized iron.[1] | Water solutions can attack metal surfaces. Incompatible with strong oxidizers.[11] |

| Thermal Stability | Decomposes at high temperatures, producing toxic and/or corrosive fumes.[2][3] | Decomposes between 170-213 °C.[7] |

Experimental Protocols

Detailed experimental protocols from the mid-20th century are not always fully documented in modern databases. However, based on established analytical chemistry principles for organophosphates, the following methodologies are representative of those used to determine the key properties of HETP and TEPP.

Purity and Composition Analysis by Gas Chromatography (GC)

This protocol outlines a general method for analyzing the composition of technical grade HETP.

Objective : To separate and quantify TEPP and other ethyl polyphosphates in a technical mixture.

Methodology :

-

Sample Preparation : A dilute solution of the technical grade HETP is prepared in a suitable organic solvent, such as acetone or hexane.

-

Instrumentation : A gas chromatograph equipped with a selective detector is used.

-

Column : A capillary column suitable for organophosphate analysis (e.g., DB-5 or equivalent).

-

Detector : A Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) in phosphorus mode is highly recommended for its selectivity and sensitivity to phosphorus-containing compounds.[4][12] Mass Spectrometry (MS) can be used for confirmation.[12]

-

-

GC Conditions :

-

Injector Temperature : 250 °C.

-

Oven Program : Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-15 °C/min) to a final temperature of 280-300 °C.

-

Carrier Gas : Helium or Nitrogen at a constant flow rate.

-

Detector Temperature : 300 °C.

-

-

Quantification : External or internal standards of known TEPP concentration are run under the same conditions to create a calibration curve. The peak areas of the components in the HETP sample are then compared to this curve to determine their respective concentrations.

dot

Caption: Experimental workflow for GC analysis of technical HETP.

Determination of Phosphorus Content by Colorimetry

This method, adapted from historical analytical procedures, provides the total phosphorus content, which was often used as an index of purity and biological activity.[13]

Objective : To determine the total phosphorus content in a sample of HETP/TEPP.

Methodology :

-

Digestion (Conversion to Orthophosphate) :

-

A precisely weighed sample (40-50 mg) of HETP is fused with an alkali-nitrate mixture (e.g., sodium hydroxide (B78521) and potassium nitrate) in a crucible to convert organic phosphorus to inorganic phosphate.[13]

-

The resulting fused salt is dissolved in dilute nitric acid. This step also ensures any pyrophosphates are hydrolyzed to orthophosphates.[13]

-

-

Color Development :

-

Spectrophotometric Measurement :

-

The absorbance of the yellow solution is measured using a spectrophotometer at a specific wavelength (typically around 400-420 nm).

-

-

Quantification : The phosphorus concentration is determined by comparing the sample's absorbance to a calibration curve prepared from standard phosphate solutions.

Hydrolysis Rate Determination

Objective : To measure the rate of hydrolysis of HETP/TEPP in an aqueous solution.

Methodology :

-

Solution Preparation : A solution of HETP/TEPP of known concentration is prepared in a buffered aqueous solution at a specific pH and temperature (e.g., pH 7, 25 °C).[4][7]

-

Time-course Sampling : Aliquots are taken from the solution at regular time intervals.

-

Analysis : The concentration of the remaining HETP/TEPP in each aliquot is determined. This can be done using GC (as described above) or by measuring the inhibition of a known amount of acetylcholinesterase enzyme.

-

Kinetic Analysis : The concentration of HETP/TEPP is plotted against time. The data is then fitted to a kinetic model (e.g., first-order kinetics) to calculate the hydrolysis rate constant and the half-life of the compound under the tested conditions.[4]

Biochemical Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for HETP and TEPP is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[5][14] This action is common to all toxic organophosphorus compounds.[15]

-

Normal Nerve Function : In a cholinergic synapse, the neurotransmitter acetylcholine (B1216132) (ACh) is released, binds to its receptors on the postsynaptic membrane, and propagates a nerve signal. AChE then rapidly hydrolyzes ACh into choline (B1196258) and acetic acid, terminating the signal.[14]

-

Organophosphate Inhibition : TEPP, the active component of HETP, acts as an inhibitor of AChE. It phosphorylates a serine residue in the active site of the enzyme.[8][14]

-

Consequence : This phosphorylation forms a stable, covalent bond, rendering the enzyme non-functional.[14] The process is effectively irreversible without medical intervention.

-

Toxic Effect : With AChE inhibited, acetylcholine accumulates in the synapse, leading to continuous stimulation of muscarinic and nicotinic receptors.[14][16] This causes a "cholinergic crisis," characterized by symptoms ranging from muscle twitching and glandular secretions to convulsions, respiratory failure, and death.[5][16]

dot

Caption: Signaling pathway of acetylcholinesterase inhibition by TEPP/HETP.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Hexaethyltetraphosphate | C12H30O13P4 | CID 12960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound | 757-58-4 | Benchchem [benchchem.com]

- 5. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US2562244A - Production of hexaalkyl tetraphosphates - Google Patents [patents.google.com]

- 7. Tetraethyl Pyrophosphate [drugfuture.com]

- 8. Tetraethyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 9. Tetraethyl Pyrophosphate | C8H20O7P2 | CID 7873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. TETRAETHYL PYROPHOSPHATE (TEPP) | Occupational Safety and Health Administration [osha.gov]

- 11. TETRAETHYL PYROPHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Organophosphorous Compounds - Poisoning Center | Pediatric Oncall [pediatriconcall.com]

Hexaethyl Tetraphosphate: A Technical Guide to its Degradation Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaethyl tetraphosphate (B8577671) (HETP), a complex mixture of ethyl polyphosphates, was historically used as a potent insecticide. Its environmental fate and biological activity are intrinsically linked to its degradation, primarily through hydrolysis. This technical guide provides a comprehensive overview of the degradation products and pathways of HETP, with a focus on its principal active component, tetraethyl pyrophosphate (TEPP). This document synthesizes available data on degradation kinetics, identifies key breakdown products, and outlines detailed experimental methodologies for their analysis. Signaling pathways affected by HETP and its metabolites, particularly the inhibition of acetylcholinesterase, are also discussed. Diagrams generated using Graphviz are provided to visually represent these complex processes.

Introduction

Hexaethyl tetraphosphate (HETP) is an organophosphorus compound that gained prominence as a contact insecticide in the mid-20th century. It is not a single chemical entity but rather a mixture of ethyl polyphosphates, with its insecticidal activity primarily attributed to its tetraethyl pyrophosphate (TEPP) content. HETP is a yellow, viscous liquid miscible with water and many organic solvents. Its use has largely been superseded by more stable and selective pesticides. However, understanding its degradation is crucial for environmental risk assessment and for the broader study of organophosphate toxicology.

The primary mechanism of HETP degradation in the environment is hydrolysis, which leads to the cleavage of the pyrophosphate bonds. This process results in the formation of less toxic ethyl and phosphoric acid derivatives. In biological systems, HETP and its active components act as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function.

Degradation Products and Pathways

The degradation of HETP is predominantly a hydrolytic process, accelerated by moisture. The core of the HETP mixture's reactivity lies in the high-energy pyrophosphate (P-O-P) bonds.

Hydrolysis of Tetraethyl Pyrophosphate (TEPP)

As the main active component of HETP, the hydrolysis of TEPP is the most well-characterized degradation pathway. The cleavage of the central pyrophosphate bond in TEPP yields two molecules of diethyl phosphate (B84403) (DEP). This reaction follows first-order kinetics in aqueous solutions.

The overall hydrolysis reaction for TEPP is as follows:

[(C₂H₅O)₂P(O)]₂O + H₂O → 2 (C₂H₅O)₂P(O)OH

-

Tetraethyl pyrophosphate (TEPP) hydrolyzes to Diethyl phosphate (DEP) .

Hydrolysis of Other Ethyl Polyphosphates in HETP

HETP contains a range of linear and potentially branched ethyl polyphosphates. The hydrolysis of these longer-chain polyphosphates is thought to proceed in a stepwise manner, with the terminal phosphate groups being the most susceptible to cleavage. This enzymatic hydrolysis, mediated by phosphatases, releases orthophosphate units sequentially. In the environment, a similar stepwise chemical hydrolysis is expected.

The general degradation pathway for a linear ethyl polyphosphate would involve the sequential removal of diethyl phosphate units until the chain is fully broken down into simpler, less toxic phosphate species. The ultimate degradation products of HETP are considered to be of low toxicity and are readily excreted by organisms.[1]

Quantitative Data on Degradation

Quantitative data on the degradation of the complete HETP mixture is scarce in the literature. However, the hydrolysis kinetics of its primary active component, TEPP, are better understood.

| Compound | Matrix | pH | Temperature (°C) | Half-life (t½) | First-Order Rate Constant (k) | Reference |

| Tetraethyl Pyrophosphate (TEPP) | Water | 7 | 25 | ~7.5 hours | ~0.093 hr⁻¹ | [2] |

Table 1: Hydrolysis Kinetic Data for Tetraethyl Pyrophosphate (TEPP)

Experimental Protocols

The study of HETP degradation involves a combination of controlled degradation experiments and sophisticated analytical techniques to separate and identify the parent compound and its breakdown products.

Protocol for a Standard Hydrolysis Study

This protocol outlines a general procedure for investigating the hydrolysis of HETP in an aqueous solution.

-

Preparation of HETP Solution: Prepare a stock solution of HETP in a water-miscible organic solvent (e.g., acetonitrile) to ensure accurate dosing into the aqueous medium.

-

Reaction Setup: In a temperature-controlled reaction vessel, add a known volume of buffered aqueous solution (e.g., phosphate buffer for neutral pH, or appropriate acidic/basic buffers).

-

Initiation of Reaction: Spike the buffered solution with a small, known volume of the HETP stock solution to achieve the desired initial concentration.

-

Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Sample Quenching: Immediately quench any further degradation in the collected samples by adding a suitable agent (e.g., a strong acid or by freezing) and a known concentration of an internal standard.

-

Sample Analysis: Analyze the quenched samples using a suitable analytical method, such as HPLC-MS or GC-MS, to determine the concentrations of HETP (or its components like TEPP) and its degradation products.

-

Data Analysis: Plot the concentration of the parent compound versus time and fit the data to an appropriate kinetic model (e.g., first-order) to determine the degradation rate constant and half-life.

Analytical Methodologies

The analysis of HETP and its degradation products typically requires chromatographic separation followed by mass spectrometric detection.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique for the analysis of polar and thermally labile compounds like organophosphate esters and their hydrolysis products.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

Detection: Electrospray ionization (ESI) in either positive or negative ion mode, coupled with a mass spectrometer (e.g., triple quadrupole or time-of-flight) for sensitive and selective detection.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for more volatile organophosphates. For polar degradation products, derivatization may be necessary to increase their volatility.

-

Derivatization: Silylation is a common technique to make polar analytes amenable to GC analysis.

-

Column: A non-polar or semi-polar capillary column is typically used.

-

Detection: Electron ionization (EI) followed by mass spectrometry.

-

Signaling Pathways and Biological Effects

The primary mechanism of toxicity for HETP and its active component TEPP is the inhibition of acetylcholinesterase (AChE).

Acetylcholinesterase Inhibition

AChE is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses. By inhibiting AChE, HETP causes an accumulation of ACh, leading to overstimulation of nerve and muscle fibers. This results in a range of toxic effects, from muscle tremors to paralysis and respiratory failure.

The inhibition of AChE by organophosphates like TEPP is typically irreversible, as it involves the formation of a stable, covalent bond between the phosphorus atom of the inhibitor and a serine residue in the active site of the enzyme.

Experimental and Logical Workflows

The investigation of HETP degradation follows a logical workflow from sample preparation to data interpretation.

Conclusion

This compound is a complex organophosphate mixture whose environmental and biological significance is dictated by its degradation. The primary pathway of degradation is hydrolysis of the pyrophosphate bonds, with tetraethyl pyrophosphate being the most reactive and toxic component. Its hydrolysis product is diethyl phosphate. The analysis of HETP and its degradation products requires robust chromatographic and mass spectrometric techniques. The primary toxicological effect of HETP is the irreversible inhibition of acetylcholinesterase, leading to cholinergic crisis. While its use has been discontinued, the study of HETP's degradation provides valuable insights into the fate and effects of organophosphate compounds.

References

Hexaethyl Tetraphosphate: A Technical Examination of its Environmental Fate and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaethyl tetraphosphate (B8577671) (HETP), an organophosphate compound, has historically been used as a potent insecticide. Its efficacy, however, is coupled with significant environmental and toxicological concerns. This technical guide provides a comprehensive overview of the environmental fate and toxicity of HETP, synthesizing available data to inform risk assessment and guide further research. Commercial HETP is often a mixture of ethyl polyphosphates, with tetraethyl pyrophosphate (TEPP) being a major active component.

Environmental Fate

The persistence and transformation of HETP in the environment are governed by a combination of abiotic and biotic processes. Its physicochemical properties largely dictate its distribution and degradation pathways in various environmental compartments.